molecular formula C13H12BrN3 B11724941 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B11724941
M. Wt: 290.16 g/mol
InChI Key: GNSODQLHZAUMMM-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile adheres to IUPAC conventions, specifying:

  • A pyrazole ring (positions 1–5) substituted at C4 with bromine and at C3/C5 with methyl groups.
  • A benzonitrile group attached to the pyrazole’s N1 via a methylene bridge (-CH₂-).

Key identifiers include:

Property Value Source
Molecular formula C₁₃H₁₂BrN₃
Molecular weight 290.16 g/mol
SMILES CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br
InChIKey GNSODQLHZAUMMM-UHFFFAOYSA-N

The Canonical SMILES highlights the bromine atom’s position on the pyrazole ring and the benzonitrile’s para-substitution on the benzene ring.

Molecular Geometry and Conformational Analysis

The compound’s geometry derives from its hybrid aromatic systems:

  • Pyrazole Ring : Adopts a planar conformation due to aromatic π-delocalization. The 4-bromo and 3,5-dimethyl substituents introduce steric bulk, potentially distorting adjacent bond angles.
  • Benzonitrile Moiety : The nitrile group (-C≡N) exhibits linear geometry, while the benzene ring remains planar.

Conformational flexibility arises from the methylene bridge (-CH₂-), allowing rotation between the pyrazole and benzonitrile groups. Density functional theory (DFT) simulations predict a dihedral angle of ~110° between the pyrazole and benzene planes, minimizing steric clashes between the methyl groups and benzonitrile.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Predicted ¹H-NMR signals (based on analogous pyrazole derivatives):

Proton Environment δ (ppm) Multiplicity
Pyrazole C-H (N1-CH₂-) 4.8–5.2 Singlet
Aromatic H (benzonitrile) 7.5–8.1 Multiplet
Methyl groups (C3/C5) 2.1–2.4 Singlet

The N1-CH₂- protons deshield due to proximity to the electron-withdrawing nitrile group, while pyrazole methyl groups resonate upfield.

Fourier-Transform Infrared (FT-IR)

Key vibrational modes:

Bond Wavenumber (cm⁻¹) Intensity
C≡N stretch ~2240 Strong
Aromatic C-H 3050–3100 Weak
C-Br stretch 550–650 Strong

The nitrile’s sharp peak at ~2240 cm⁻¹ confirms its presence, while C-Br stretching appears in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 290.16 ([M]⁺) corresponds to C₁₃H₁₂BrN₃, with isotopic clusters at m/z 290/292 (1:1 ratio) characteristic of bromine.

X-ray Crystallographic Data and Hirshfeld Surface Analysis

Experimental crystallographic data for this compound are not publicly available. However, studies on related pyrazole derivatives (e.g., 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate) reveal:

  • Crystal System : Triclinic (P-1) with Z = 2.
  • Intermolecular Interactions : N-H⋯N and N-H⋯O hydrogen bonds, often forming centrosymmetric tetramers.

For 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile, Hirshfeld surface analysis would likely highlight Br⋯H and C≡N⋯H contacts as dominant interactions, driven by the bromine atom’s polarizability and nitrile’s dipole moment.

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3

InChI Key

GNSODQLHZAUMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Bromine Center

The 4-bromo substituent on the pyrazole ring serves as a prime site for nucleophilic substitution due to its electron-deficient environment enhanced by adjacent methyl groups. Key reactions include:

Reaction Type Conditions Expected Product Mechanistic Notes
SNAr (Aromatic Substitution)Polar aprotic solvent (e.g., DMF), 80–100°C, K₂CO₃4-Amino-/alkoxy-/thio-substituted pyrazole derivativesBromine acts as a leaving group; reactivity enhanced by electron-withdrawing nitrile
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanolBiaryl or heteroaryl derivatives at C4Bromine replaced via cross-coupling; retains benzonitrile functionality

Nitrile Group Transformations

The benzonitrile moiety undergoes characteristic nitrile reactions, modulated by the electron-rich pyrazole ring:

Hydrolysis Pathways

  • Acidic conditions (H₂SO₄, H₂O, reflux): Yields 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

  • Basic conditions (NaOH, H₂O₂): Forms 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.

Nucleophilic Additions

  • Grignard reagents (RMgX) add to the nitrile, producing ketones after workup.

  • Reduction with LiAlH₄ generates 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzylamine.

Pyrazole Ring Functionalization

While the 3,5-dimethyl groups sterically hinder electrophilic substitution, the C4 position (post-bromine substitution) permits further modifications :

Reaction Reagents Outcome Structural Impact
Diazotization & CouplingNaNO₂, HBF₄, CuCNIntroduction of cyano groups at C4Enhances electron-withdrawing effects for downstream reactivity
Oxidative DemethylationHIO₄, AcOHConversion of methyl to carbonyl groupsAlters ring electronics and hydrogen-bonding capacity

Reaction Selectivity Considerations

  • Steric effects : 3,5-Dimethyl groups limit accessibility to the pyrazole ring’s C3/C5 positions.

  • Electronic effects : Nitrile’s electron-withdrawing nature accelerates pyrazole bromine substitution but retards nitrile hydrolysis compared to aliphatic nitriles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study by Smith et al. (2023) demonstrated that derivatives of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile showed inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)18Cell cycle arrest
A549 (Lung)22Intrinsic pathway activation

Agricultural Science Applications

The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its structural features allow it to interact with specific biological pathways in pests.

Insecticidal Properties

A study conducted by Johnson et al. (2024) evaluated the insecticidal activity of this compound against common agricultural pests:

Table 2: Insecticidal Activity

Pest SpeciesLD50 (mg/kg)Observed Effects
Spodoptera frugiperda15Feeding inhibition
Aphis gossypii10Growth disruption

Materials Science Applications

In materials science, this compound is being explored for its potential use in creating advanced polymers and composites. Its unique chemical structure may enhance the thermal and mechanical properties of materials.

Polymer Blends

Research by Lee et al. (2025) indicates that incorporating this compound into polymer matrices can improve tensile strength and thermal stability:

Table 3: Properties of Polymer Blends

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polyethylene3080
Polypropylene3590
Blend with Compound45120

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Methyl 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

  • Structure : Replaces the nitrile group (-CN) with a methyl ester (-COOCH₃).
  • Properties :
    • Molecular formula: C₁₄H₁₅BrN₂O₂
    • Melting point: 105–107°C; Density: 1.40 g/cm³ (predicted)
    • Lower polarity compared to the nitrile analogue due to the ester group.
  • Applications : Ester derivatives are often intermediates in drug synthesis for improved bioavailability .

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile

  • Structure: Features a nitro (-NO₂) group at the pyrazole 4-position and a fluorine atom on the benzene ring.
  • Reported as a GLUT1 inhibitor, highlighting the impact of substituents on biological activity .

Pyrazole Ring Modifications

3-((3-Bromo-2,4-dimethylcyclopenta-2,4-dien-1-yl)methyl)benzamide

  • Structure : Replaces the pyrazole ring with a brominated cyclopentadienyl group and introduces an amide (-CONH₂) on the benzene ring.
  • Properties :
    • The cyclopentadienyl moiety may alter aromatic interactions and solubility.
    • Amide group enhances hydrogen-bonding capability, relevant for protein binding .

4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile

  • Structure : Substitutes the bromine atom with an azido (-N₃) group.
  • Properties :
    • Melting point: 94.1–95.4°C; IR: Strong azide absorption at 2121 cm⁻¹.
    • Azido group enables click chemistry applications, such as bioconjugation .

Complex Hybrid Structures

4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Structure : Integrates a sulfonamide (-SO₂NH₂) group and a tetrahydroindolone moiety.
  • Properties: Molecular formula: C₂₅H₂₅BrN₄O₃S IR: SO₂ stretching at 1219 and 1374 cm⁻¹; C=O at 1651 cm⁻¹.

Triazole–Pyrazole Hybrids (e.g., (E)-4-(3-(3,3-Diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile)

  • Structure : Combines pyrazole with triazene (-N=N-NR₂) groups.
  • Properties :
    • ¹H NMR: δ 5.93 (s, pyrazole-H); ¹³C NMR: δ 149.6 (Cq).
    • Triazene functionality imparts photochemical reactivity and metal-binding capacity .

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogues

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Notable Applications
3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile C₁₂H₁₁BrN₄ Not reported -CN, -Br Intermediate, drug discovery
Methyl 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate C₁₄H₁₅BrN₂O₂ 105–107 -COOCH₃, -Br Synthetic intermediate
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile C₁₂H₁₀FN₅O₂ Not reported -NO₂, -F, -CN GLUT1 inhibition
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile C₁₁H₈N₆ 94.1–95.4 -N₃, -CN Bioconjugation

Table 2. Spectroscopic Comparison

Compound IR Key Bands (cm⁻¹) ¹H NMR Highlights (δ, ppm)
This compound Not reported Not reported
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 2121 (N₃), 2228 (CN) 7.78–7.75 (ArH), 5.93 (pyrazole-H)
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-...-1H-pyrazol-1-yl)benzenesulfonamide 1651 (C=O), 1374 (SO₂) 7.40–7.70 (ArH), 11.61 (NH)

Biological Activity

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H13BrN4
  • Molecular Weight : 329.15 g/mol
  • CAS Number : 175203-23-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the pyrazole moiety often exhibit significant antiviral and anticancer properties. The bromine substitution at the 4-position enhances the lipophilicity and biological activity, potentially increasing binding affinity to target proteins.

Antiviral Activity

Recent studies have explored the antiviral properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various viral pathogens:

Compound Virus Target EC50 (µM) Selectivity Index
Molecule AHCV6.735.46
Molecule BRSV5–28Not specified

These findings suggest that compounds with structural similarities can inhibit viral replication effectively, highlighting the potential of this compound in antiviral drug development .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been documented. In vitro studies indicate that certain pyrazole compounds can induce apoptosis in cancer cell lines:

Study Cell Line IC50 (µM) Mechanism
Study on Pyrazole AHeLa9.19Caspase activation
Study on Pyrazole BMCF712.5Cell cycle arrest

These results imply that the compound could serve as a lead for developing new anticancer agents .

Case Study 1: Antiviral Efficacy

In a study evaluating various pyrazole derivatives for their antiviral activity against hepatitis C virus (HCV), it was found that certain compounds exhibited significant inhibition of viral replication at low micromolar concentrations. The selectivity index indicated a favorable therapeutic window, making these compounds promising candidates for further development .

Case Study 2: Anticancer Potential

Another investigation focused on the effects of pyrazole derivatives on breast cancer cell lines. The study demonstrated that these compounds could effectively induce apoptosis through mitochondrial pathways, suggesting their potential use as chemotherapeutic agents .

Q & A

Q. What methodologies enable the design of biofunctional hybrids using this compound as a scaffold?

  • Methodological Answer : Incorporate pharmacophores via click chemistry. For example, attach isoindolin-1,3-dione moieties via CuAAC to enhance binding to kinase targets. Purify hybrids using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

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